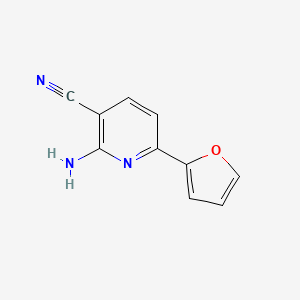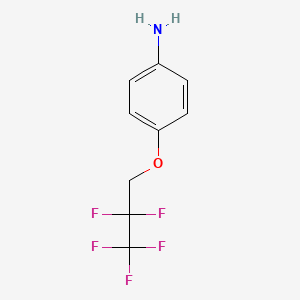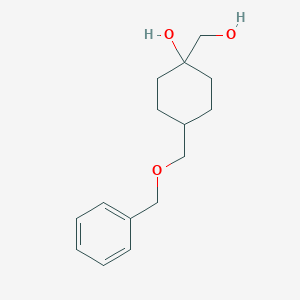
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol
描述
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is an organic compound with a complex structure that includes both benzyloxymethyl and hydroxymethyl functional groups attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of cyclohexanol, followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The hydroxymethyl group can then be introduced via a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Benzyloxymethyl)-1-(carboxymethyl)cyclohexanol.
Reduction: Formation of 4-(Benzyl)-1-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Ethoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Benzyloxymethyl)-1-(methoxymethyl)cyclohexanol
Uniqueness
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is unique due to the presence of both benzyloxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making this compound versatile in various research and industrial contexts.
属性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O3/c16-12-15(17)8-6-14(7-9-15)11-18-10-13-4-2-1-3-5-13/h1-5,14,16-17H,6-12H2 |
InChI 键 |
UCRXTEHYBUJDFF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1COCC2=CC=CC=C2)(CO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
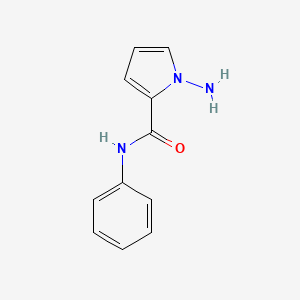

![Butyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B8614143.png)
![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)


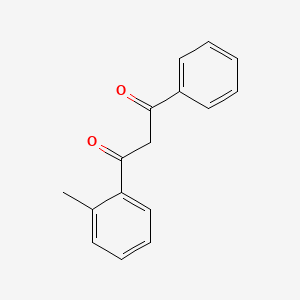
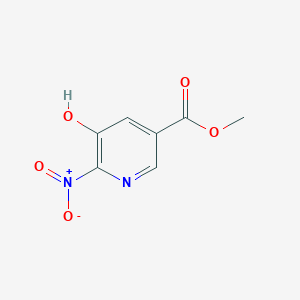


![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
